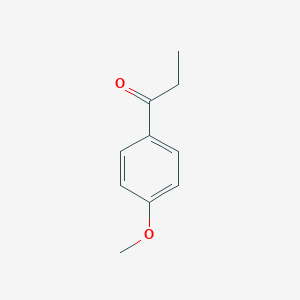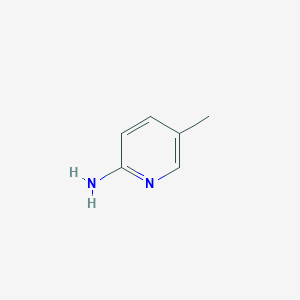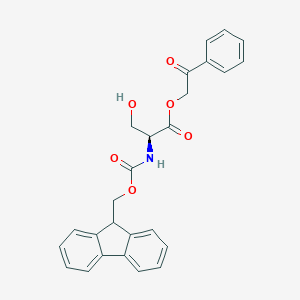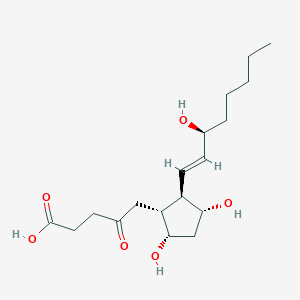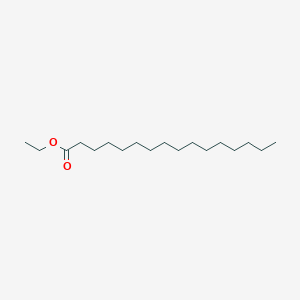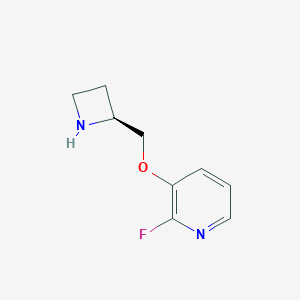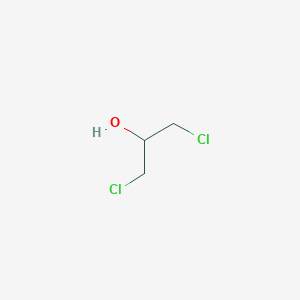
Iaa-glucose
概要
説明
Synthesis Analysis
The synthesis of 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose involves the fully benzylated 1-O-(indol-3'-ylacetyl)-D-glucopyranose as an intermediate step. The structure of the synthesized glucoside is confirmed through hydrolysis and nuclear magnetic resonance (NMR) spectrum analysis of its tetra-acetyl derivative (Keglević & Pokorný, 1969). Additionally, enzyme fractions from immature kernels of Zea mays have been shown to catalyze the formation of 1-O-indol-3-ylacetyl-beta-D-glucose from indol-3-ylacetic acid and UDP-glucose, highlighting a biological pathway for its synthesis (Michalczuk & Bandurski, 1982).
Molecular Structure Analysis
The molecular structure of 1-O-Indol-3-ylacetyl-beta-D-glucose is characterized by the presence of an indol-3-ylacetyl group attached to the beta-D-glucose molecule. The confirmation of this structure has been extensively supported by NMR and other spectroscopic methods, as well as enzymatic hydrolysis experiments that provide insights into the molecular interactions and stability of the compound (Keglević & Pokorný, 1969).
Chemical Reactions and Properties
1-O-Indol-3-ylacetyl-beta-D-glucose participates in various chemical reactions, including enzymatic synthesis and hydrolysis. It is a key intermediate in the synthesis of other biologically relevant compounds, such as indol-3-ylacetyl-myo-inositol. Its chemical properties are influenced by the functional groups present, leading to specific reactivity patterns in biological systems (Michalczuk & Bandurski, 1982).
科学的研究の応用
植物の生育における役割
Iaa-glucoseは植物の生育において重要な役割を果たします。これは、活性のある植物ホルモンであるインドール-3-酢酸(IAA)の貯蔵形態と考えられています。 IAA抱合体の主要な形態は、低分子量のエステルまたはアミドの形態である . オーキシン抱合体の機能は、主に合成または加水分解の遺伝子の変異体解析によって解明されてきた .
植物毒性からの保護
This compoundは、UDP-グルコシル転移酵素を活性化することにより、ヒドロキシ尿素誘導性の植物毒性からイネの苗を保護することがわかった . これは、H2O2とマロンジアルデヒド(MDA)の含有量の減少と、抗酸化酵素活性の向上に関連していた .
ホルモン代謝複合体における役割
Zea maysスイートコーンの種子におけるインドール-3-酢酸(IAA)のエステル抱合体に至る一連の反応における最初の化合物は、アシルアルキルアセタール、1-O-インドール-3-イルアセチル-β-D-グルコース(1-O-IAGlu)である . 1-O-IAGluの合成と1-O、4-O、および6-O-IAGluの加水分解を触媒する酵素は、ホルモン代謝複合体として分画される .
植物育種における不和合性の克服における役割
This compoundを含む、オーキシン、サイトカイニン、ジベレリンを含むホルモン混合物を、受粉後の早い時期に適用すると、Arachis属の広範囲の交配における不和合性の障害を克服できると考えられている .
インドール誘導体の合成における役割
This compoundは、抗がん活性または他の生物活性を持つ化合物の合成の前駆体として使用できる .
酵素的合成における役割
Safety and Hazards
作用機序
Target of Action
The primary target of IAA-Glucose is the enzyme UDP-glucosyltransferases (UGT84B1) . This enzyme catalyzes the reaction of free Indole-3-acetic acid (IAA) with glucose to generate this compound .
Mode of Action
This compound is formed when the enzyme UGT84B1 catalyzes the reaction of free IAA with glucose . This process is a key mechanism for regulating free IAA levels in monocots . The formation of this compound helps maintain the balance of endogenous IAA, which is crucial for plant growth and development .
Biochemical Pathways
This compound plays a significant role in the auxin homeostasis pathway. The principal auxin degradation pathways in plants include oxidation by the Arabidopsis thaliana gene DIOXYGENASE FOR AUXIN OXIDATION 1/2 (AtDAO1/2) and conjugation by Gretchen Hagen3s (GH3s) . This compound is part of the conjugation process .
Pharmacokinetics
The pharmacokinetics of this compound in plants involves its synthesis through the action of the UGT84B1 enzyme . .
Result of Action
The formation of this compound results in altered plant architecture. Overexpression of the gene encoding for the enzyme that catalyzes the formation of this compound (OsIAAGLU) in rice resulted in increased number of tillers and leaf angle, decreased plant height and panicle length, and altered root gravitropism . Moreover, it led to reduced sensitivity to IAA/NAA .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the expression of OsIAAGLU, the gene encoding the enzyme that catalyzes the formation of this compound, can be induced by IAA and NAA . .
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMMUWDSFASNB-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173536 | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19817-95-9, 52703-89-6 | |
| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While IAA-glucose itself might not directly interact with targets like free IAA, its significance lies in its role as a reversible storage form of IAA [, , ]. Enzymes like this compound hydrolases can cleave this compound, releasing free IAA, which can then exert its effects on plant growth and development [, , ]. Downstream effects of this free IAA release can include cell elongation, root initiation, and various developmental responses.
A: Molecular Formula: C16H19NO7Molecular Weight: 337.33 g/molSpectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for this compound might not be explicitly mentioned in the provided research, although characterization techniques like HPLC and GC-MS have been employed to identify it [].
A: this compound is synthesized from indole-3-acetic acid (IAA) and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlu synthase) [, , , ]. This process effectively conjugates IAA, creating a storage form. Degradation of this compound primarily occurs through enzymatic hydrolysis, facilitated by this compound hydrolases, releasing free IAA and glucose [, , , ].
A: this compound metabolism can be influenced by stress conditions. For instance, in Chinese cabbage infected with clubroot disease, the hydrolysis of this compound increases, potentially contributing to elevated free IAA levels in infected roots []. This suggests a potential role for this compound in modulating auxin availability during stress responses.
A: Yes, studies have shown that manipulating genes involved in this compound metabolism can alter plant growth and development. For example, overexpressing the maize IAGlu gene in strawberry enhanced shoot proliferation and root formation in some transgenic clones []. Additionally, overexpressing OsIAGLU in rice affected tiller formation []. These findings underscore the potential of manipulating this compound metabolism for crop improvement.
A: this compound exhibits sensitivity to alkaline conditions, making it prone to hydrolysis during extraction and purification procedures if the pH is not carefully controlled [, ]. This highlights the importance of considering compound stability during experimental design.
A: While not specifically mentioned in the provided research, analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are commonly employed for the sensitive detection and quantification of this compound in plant tissues [, ].
A: The study of this compound is intertwined with the broader research on auxin metabolism and its role in plant growth and development, a field with a rich history dating back over a century. Early work focused on identifying and characterizing auxin conjugates [], gradually unraveling their diverse functions and regulation in plants []. With the advent of molecular biology and genetic tools, researchers gained the ability to manipulate genes involved in this compound metabolism [, , ], providing deeper insights into its physiological roles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





